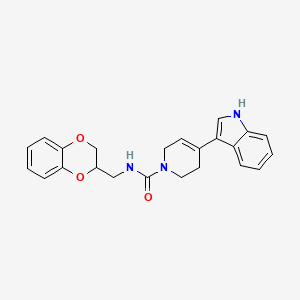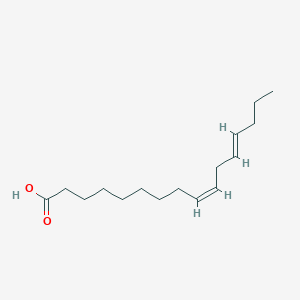
(9Z,12E)-hexadecadienoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(9Z,12E)-Hexadeca-9,12-dienoic acid is a polyunsaturated fatty acid with two double bonds located at positions 9 and 12. This compound is part of the broader class of octadecadienoic acids, which are known for their significant roles in biological systems and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (9Z,12E)-Hexadeca-9,12-dienoic acid typically involves multiple steps. One common method starts with 7-bromo-heptan-1-ol, which undergoes copper-catalyzed couplings to form the desired trans bromo precursors. These precursors are then converted into nitrile derivatives, which are further processed to yield the final product . The overall yield of this process can vary, but it generally involves several steps with specific reaction conditions to ensure high purity and isomeric specificity .
Industrial Production Methods
Industrial production of (9Z,12E)-Hexadeca-9,12-dienoic acid often involves large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, with careful control of reaction conditions and purification steps to meet industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions
(9Z,12E)-Hexadeca-9,12-dienoic acid can undergo various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, hydrogen gas for reduction, and various halogenating agents for substitution reactions . The conditions for these reactions can vary, but they often require specific temperatures, pressures, and catalysts to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation can lead to the formation of hydroperoxides, while reduction can produce saturated fatty acids .
Applications De Recherche Scientifique
(9Z,12E)-Hexadeca-9,12-dienoic acid has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism of action of (9Z,12E)-Hexadeca-9,12-dienoic acid involves its interaction with cellular membranes and enzymes. It can modulate membrane fluidity and influence the activity of membrane-bound enzymes . Additionally, it can act as a ligand for specific receptors, triggering signaling pathways that lead to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
(9Z,12Z)-Octadecadienoic acid (Linoleic acid): This compound has two cis double bonds and is a common dietary fatty acid.
(9E,12E)-Octadecadienoic acid: This isomer has two trans double bonds and different biological properties compared to (9Z,12E)-Hexadeca-9,12-dienoic acid.
Uniqueness
(9Z,12E)-Hexadeca-9,12-dienoic acid is unique due to its specific double bond configuration, which influences its chemical reactivity and biological activity. Its distinct properties make it valuable for various research and industrial applications .
Propriétés
Formule moléculaire |
C16H28O2 |
|---|---|
Poids moléculaire |
252.39 g/mol |
Nom IUPAC |
(9Z,12E)-hexadeca-9,12-dienoic acid |
InChI |
InChI=1S/C16H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h4-5,7-8H,2-3,6,9-15H2,1H3,(H,17,18)/b5-4+,8-7- |
Clé InChI |
RVEKLXYYCHAMDF-HTKRNXBHSA-N |
SMILES isomérique |
CCC/C=C/C/C=C\CCCCCCCC(=O)O |
SMILES canonique |
CCCC=CCC=CCCCCCCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


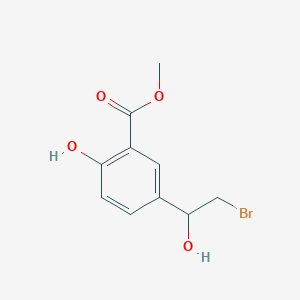
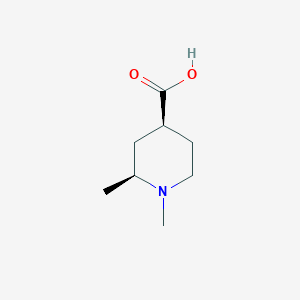
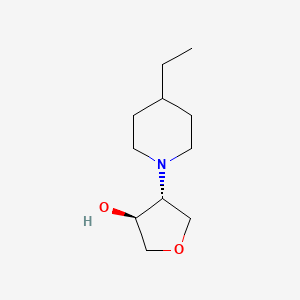
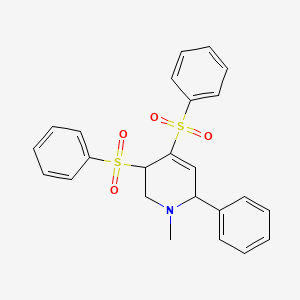
![N-{2-[(2-fluorophenyl)(4-fluorophenyl)methoxy]ethyl}-N,N-dimethylamine](/img/structure/B13365903.png)
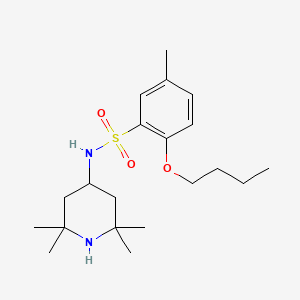
![1-[4-(difluoromethoxy)phenyl]-N-(3,4-dimethoxyphenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13365916.png)
![N-[2-(4-oxo-3(4H)-quinazolinyl)ethyl]-2-[1-(1H-tetraazol-1-ylmethyl)cyclohexyl]acetamide](/img/structure/B13365929.png)
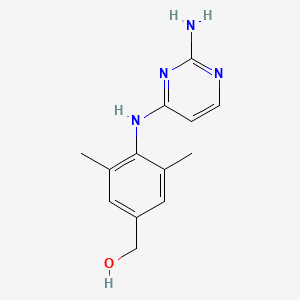
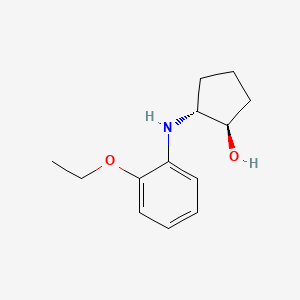
![2-({3-[(Isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl)phenyl methyl ether](/img/structure/B13365940.png)

![1-(2,3-Dimethylphenyl)-4-[2-(methylsulfanyl)pyridine-3-carbonyl]piperazine](/img/structure/B13365947.png)
